

Pharmacokinetics and pharmacodynamics of Endothal-disodium.

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest						
Compound Name:	Endothal-disodium					
Cat. No.:	B2789328	Get Quote				

An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of **Endothal-disodium** reveals a profile characterized by poor systemic absorption and a mechanism of action centered on the inhibition of key cellular phosphatases. This technical guide synthesizes available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of **Endothal-disodium** in mammalian species is primarily defined by its limited absorption from the gastrointestinal tract and rapid excretion.

Absorption

Oral absorption of **Endothal-disodium** is minimal. Following a single oral dose of 14C-labeled endothall in rats, approximately 90% of the administered dose was recovered in the feces, suggesting poor gastrointestinal absorption[1][2][3]. Another study also indicated that 89-98% of an oral dose remained in the gut and was excreted unchanged in the feces[1]. While one secondary source mentions a study by Soo et al. (1967) as showing approximately 82% absorption in rats, the primary findings of that study, focusing on excretion patterns, suggest this figure may not represent systemic bioavailability and could include the unabsorbed compound within the gastrointestinal tract[4].

Absorption can occur through dermal and ocular routes, as evidenced by toxicity observed in rabbit studies following direct skin or eye exposure[1][4].

Distribution

Following oral administration, the small fraction of absorbed endothall is distributed at low levels across most body tissues[4]. One hour after a single oral dose of 1.0 mg/kg of 14C-labeled endothall in rats, the highest concentrations of radioactivity were found in the stomach and intestines (approximately 95%), with much lower levels detected in the liver (~1.1%) and kidney (0.9%)[1]. The compound does not appear to bioaccumulate in fatty tissues[2].

Metabolism

Endothal-disodium does not undergo significant metabolism in mammals. The majority of the compound is excreted unchanged or as a "bound form," which is believed to be unabsorbed endothall adsorbed to the contents of the gastrointestinal tract[1][2][3]. This contrasts with its fate in plants and fish, where it is reported to be completely metabolized[1][3].

Excretion

The primary route of elimination for orally administered **Endothal-disodium** is through the feces. In rats, approximately 90% of the dose is excreted fecally, with about 7% found in the urine and a minor fraction (~3%) expired as carbon dioxide[1][2][3]. The excretion process is rapid, with over 95% of the administered dose eliminated within 48 hours and over 99% by 72 hours[2][3][4]. Bile has been identified as a very minor excretory pathway[1].

Quantitative Pharmacokinetic Data

The available literature focuses more on mass balance and excretion routes than on classical pharmacokinetic parameters. The following table summarizes the key quantitative findings.

Parameter	Species	Dose	Value	Reference
Fecal Excretion	Rat	5 mg/kg (oral, single dose)	~90% of dose	[1][2][3]
Urinary Excretion	Rat	5 mg/kg (oral, single dose)	~7% of dose	[1][2]
Excretion as	Rat	5 mg/kg (oral, single dose)	~3% of dose	[1][2]
Total Excretion	Rat	5 mg/kg (oral, single dose)	>95% within 48h	[2][3][4]

Pharmacodynamics

The primary pharmacodynamic effect and mechanism of action of **Endothal-disodium** is the inhibition of protein phosphatases.

Mechanism of Action

Endothal-disodium is an inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells[5][6]. These enzymes are crucial regulators of numerous cellular processes, including cell cycle progression. By inhibiting PP1 and PP2A, endothall disrupts the carefully controlled balance of protein phosphorylation, leading to cell cycle arrest and cytotoxicity[1].

This mechanism is responsible for its herbicidal activity in plants and its toxicity in animal models. The inhibition of these phosphatases leads to hyperphosphorylation of their substrate proteins, which can trigger downstream effects such as cytoskeletal disorganization and apoptosis.

Pharmacodynamic Effects

The key pharmacodynamic effects of **Endothal-disodium** are related to its impact on the cell cycle.

- Cell Cycle Arrest: In plant cells, endothall treatment leads to a distortion of the microtubule spindle structures and arrest of the cell cycle in prometaphase[1].
- Inhibition of DNA Synthesis: Studies in tobacco BY-2 cells have shown that endothall can inhibit the initiation of the S-phase and DNA synthesis[1].
- Toxicity: In animal studies, high doses of **Endothal-disodium** cause significant gastrointestinal tract irritation, including vomiting, diarrhea, and hemorrhages[7]. At a cellular level, it can induce morphological changes and cell death[8].

Quantitative Pharmacodynamic and Toxicity Data

The following table summarizes no-observed-adverse-effect levels (NOAELs) and other toxicity endpoints from various studies.

Effect	Species	Dose/Concentr ation	Study Duration	Reference
No Adverse Effect	Dog	2 mg/kg/day	2 years	[7]
Maternal Toxicity (NOAEL)	Rat	12.5 mg/kg/day	Gestation days 6-15	[7]
Fetal Effects (NOAEL)	Rat	25 mg/kg/day	Gestation days 6-15	[7]
Reproductive Effects (NOAEL)	Rat	4 mg/kg/day	3 generations	[2][3][7]
Decreased Pup Body Weight	Rat	12 mg/kg/day	3 generations	[2][3][7]
Pup Mortality	Rat	100 mg/kg/day	3 generations	[2][3][7]

Key Experimental Protocols Pharmacokinetic Study in Rats (Adapted from Soo et al., 1967)

- Objective: To determine the absorption, distribution, and excretion of endothall after oral administration in rats.
- Test System: Male and female Wistar rats.
- Pre-treatment: Animals were preconditioned by receiving 5 mg/kg of unlabeled endothall in their diet for two weeks.
- Test Substance: A single oral dose of approximately 5 mg/kg of 14C-labeled endothall.
- Administration: The labeled compound was administered orally.
- Sample Collection: Feces, urine, and expired air (for CO2) were collected at various time points up to 72 hours post-administration. Tissues (including stomach, intestines, liver, kidney, fat) were collected from subgroups of animals at different time points to assess distribution.
- Analysis: Radioactivity in collected samples (feces, urine, CO2, and tissues) was quantified
 using scintillation counting to determine the percentage of the administered dose in each
 compartment over time.

Caption: Workflow for a pharmacokinetic study of 14C-labeled endothall in rats.

Three-Generation Reproductive Toxicity Study (Adapted from Scientific Associates, 1965)

- Objective: To evaluate the effects of chronic dietary exposure to disodium endothall on reproductive performance and offspring viability over three generations.
- Test System: Male and female rats.
- Experimental Groups: Four groups receiving diets containing disodium endothall equivalent to 0, 4, 12, or 100 mg endothall ion/kg/day.
- Procedure:

- F0 Generation: Weanling rats were placed on the test diets and maintained until 100 days of age, then mated to produce the F1 generation.
- F1 Generation: Pups selected from the F1 litters were maintained on the same respective diets until 100 days of age, then mated to produce the F2 generation.
- F2 Generation: The process was repeated with the F2 generation to produce F3 pups.
- Endpoints Evaluated: Fertility, gestation length, litter size, pup viability, survival, and body
 weight at weaning for each generation. Gross and histopathological examinations were
 performed on parental animals and offspring.

Caption: Experimental workflow for the three-generation reproductive toxicity study.

Signaling Pathway

The primary molecular target of **Endothal-disodium** is the PP1/PP2A complex. Inhibition of this complex disrupts the dephosphorylation of key cell cycle regulatory proteins, such as those in the TONNEAU2 (TON2) pathway in plants, leading to mitotic arrest.

Caption: **Endothal-disodium** inhibits PP2A, disrupting cell cycle progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. noaa.gov [noaa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. The BALB/c 3T3 Cell Transformation Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]

- 6. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo [scite.ai]
- 7. mass.gov [mass.gov]
- 8. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Endothaldisodium.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2789328#pharmacokinetics-and-pharmacodynamicsof-endothal-disodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com